5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indanones It is characterized by a methoxy group at the 5-position and a methyl group at the 4-position on the indanone skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2,3-dihydro-1H-inden-1-one and methoxy reagents.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: Use of efficient catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as distillation, crystallization, and chromatography to achieve industrial-grade purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or dihydro derivatives.
Substitution: Formation of substituted indanones with various functional groups.
Scientific Research Applications
5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules and natural products.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industrial Applications: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, leading to different chemical and biological properties.
5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
5-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
5-methoxy-4-methyl-2,3-dihydroinden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-8-3-5-10(12)9(8)4-6-11(7)13-2/h4,6H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVZHDZJZAYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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